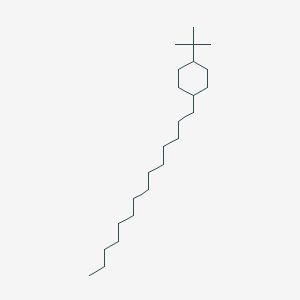

1-Tert-butyl-4-tetradecylcyclohexane

Description

Properties

CAS No. |

820233-07-6 |

|---|---|

Molecular Formula |

C24H48 |

Molecular Weight |

336.6 g/mol |

IUPAC Name |

1-tert-butyl-4-tetradecylcyclohexane |

InChI |

InChI=1S/C24H48/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22-18-20-23(21-19-22)24(2,3)4/h22-23H,5-21H2,1-4H3 |

InChI Key |

MCNDNXYKTXHLNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC1CCC(CC1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Structural and Mechanistic Considerations

The target compound, with the molecular formula $$ \text{C}{23}\text{H}{46} $$, features a cyclohexane core substituted with a tert-butyl group ($$ \text{C}(\text{CH}3)3 $$) and a tetradecyl chain ($$ \text{C}{14}\text{H}{29} $$) in para positions. Key challenges include:

- Steric hindrance from the tert-butyl group, which complicates subsequent alkylation steps.

- Regioselectivity in introducing the tetradecyl group at the 4-position without competing side reactions.

- Solubility limitations due to the long hydrophobic tetradecyl chain, necessitating polar aprotic solvents or elevated temperatures.

Synthetic Routes and Methodologies

Friedel-Crafts Alkylation Followed by Catalytic Hydrogenation

This two-step approach involves alkylating a benzene ring followed by hydrogenation to yield the cyclohexane derivative.

Step 1: Synthesis of 1-Tert-butyl-4-tetradecylbenzene

- Reagents : Benzene, tert-butyl chloride, tetradecyl chloride, $$ \text{AlCl}_3 $$.

Mechanism :

- tert-Butyl introduction : Friedel-Crafts alkylation of benzene with tert-butyl chloride under $$ \text{AlCl}_3 $$-catalyzed conditions yields tert-butylbenzene.

- Tetradecyl introduction : Subsequent alkylation with tetradecyl chloride faces reduced reactivity due to the electron-donating tert-butyl group. Elevated temperatures (80–100°C) and excess $$ \text{AlCl}_3 $$ improve yields.

Challenges :

Step 2: Hydrogenation to Cyclohexane Derivative

- Conditions :

- Outcome :

Table 1 : Hydrogenation Optimization

| Catalyst | Pressure (bar) | Time (h) | Yield (%) |

|---|---|---|---|

| Raney Ni | 50 | 24 | 78 |

| PtO$$_2$$ | 100 | 12 | 85 |

Cyclohexane Functionalization via Grignard Reagents

This strategy builds the cyclohexane ring first, followed by sequential alkylation.

Cyclohexanone Alkylation

- tert-Butyl addition :

- Hydrogenation and Tetradecyl Introduction :

Challenges :

Diels-Alder Cyclization with Pre-Functionalized Dienophiles

A convergent approach employs Diels-Alder reactions to assemble the cyclohexane ring with pre-installed substituents.

- Diene : 1,3-Butadiene derivative with tert-butyl group.

- Dienophile : Tetradecyl-substituted alkene (e.g., tetradecyl vinyl ketone).

- Outcome :

Table 2 : Diels-Alder Reaction Parameters

| Dienophile | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Tetradecyl vinyl ketone | $$ \text{AlCl}_3 $$ | 80 | 65 |

Comparative Analysis of Methods

Table 3 : Route Efficiency and Limitations

| Method | Steps | Yield (%) | Key Challenges |

|---|---|---|---|

| Friedel-Crafts + H2 | 2 | 70–85 | Solubility, regioselectivity |

| Grignard Alkylation | 3 | 50–60 | Radical stability, purification |

| Diels-Alder Cyclization | 2 | 60–65 | Dienophile synthesis |

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-4-tetradecylcyclohexane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

Substitution: Halogenation reactions using halogens (e.g., chlorine or bromine) can introduce halogen atoms into the cyclohexane ring.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Chlorine or bromine in the presence of light or a catalyst.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

1-Tert-butyl-4-tetradecylcyclohexane has several applications in scientific research, including:

Chemistry: Used as a model compound for studying steric effects and conformational analysis in disubstituted cyclohexanes.

Biology: Investigated for its potential as a hydrophobic ligand in biochemical assays.

Medicine: Explored for its role in drug delivery systems due to its lipophilic nature.

Industry: Utilized in the formulation of specialty chemicals and materials with specific hydrophobic properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-tetradecylcyclohexane involves its interaction with molecular targets through hydrophobic interactions. The tert-butyl and tetradecyl groups contribute to the compound’s overall hydrophobicity, allowing it to interact with lipid membranes and hydrophobic pockets in proteins. These interactions can influence the compound’s biological activity and its potential use in various applications.

Comparison with Similar Compounds

Structural Analog Overview

The evidence highlights cyclohexane derivatives with tert-butyl at the 1-position and diverse substituents at the 4-position (Table 1). Key analogs include:

- 1-tert-butyl-4-methylenecyclohexane ()

- 1-tert-butyl-4-ethynylcyclohexane ()

- 1-(tert-butyl)-4-iodocyclohexane ()

- 1-tert-butyl-4-ethoxycyclohexane ()

- 1-tert-butyl-4-ethylidenecyclohexane ()

Table 1: Key Properties of Structural Analogs

Substituent-Driven Property Trends

Steric Effects

The tert-butyl group at the 1-position imposes significant steric hindrance across all analogs, favoring equatorial conformations in cyclohexane rings .

Lipophilicity and Solubility

The tetradecyl chain’s hydrophobicity far exceeds that of substituents in analogs (e.g., ethoxy, methylene). For instance:

- 1-tert-butyl-4-ethoxycyclohexane (LogP ≈ 3.63) has moderate polarity due to the ether group.

- 1-tert-butyl-4-tetradecylcyclohexane (estimated LogP > 10) would exhibit extreme lipophilicity, limiting solubility in polar solvents but enhancing compatibility with nonpolar matrices.

Thermal Stability and Phase Behavior

Long alkyl chains like tetradecyl increase van der Waals interactions, raising melting/boiling points. For example:

- 1-tert-butyl-4-ethylidenecyclohexane (MW 166.30) likely has a lower boiling point than the tetradecyl analog due to shorter chain length .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 1-tert-butyl-4-tetradecylcyclohexane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of tert-butylcyclohexane derivatives using tetradecyl halides or Grignard reagents under inert conditions. Catalysts like Lewis acids (e.g., AlCl₃) or transition-metal complexes (e.g., Pd-based catalysts) are critical for regioselectivity. Yield optimization requires controlled temperature (e.g., 60–80°C) and stoichiometric excess of the alkylating agent. Purity is validated via GC-MS or HPLC, with column chromatography as a standard purification step .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral interpretations validated?

- Methodological Answer : NMR (¹H and ¹³C) is essential for confirming substituent positions and cyclohexane conformation (e.g., chair vs. boat). IR spectroscopy identifies functional groups like C-H stretching in tert-butyl groups. Mass spectrometry (EI or ESI) confirms molecular weight. Validation involves cross-referencing with computational simulations (DFT for NMR chemical shifts) and comparison to analogous compounds in databases like PubChem .

Q. How can existing theoretical frameworks guide the study of this compound’s physicochemical properties?

- Methodological Answer : Molecular dynamics (MD) simulations based on force fields (e.g., AMBER or CHARMM) predict solubility, diffusivity, and phase behavior. Quantum mechanical calculations (e.g., DFT) model electronic properties and steric effects of the tert-butyl group. These frameworks inform experimental design, such as solvent selection for solubility studies or temperature ranges for thermal stability tests .

Advanced Research Questions

Q. What experimental design strategies resolve contradictions in reported thermodynamic data (e.g., melting points) for this compound?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Employ factorial design experiments to isolate variables: purity (via recrystallization in different solvents), heating/cooling rates in DSC analysis, and sample preparation methods (e.g., melt-quenched vs. slow-cooled). Replicate studies under standardized conditions (e.g., ISO guidelines) and use statistical tools (ANOVA) to assess significance .

Q. How can computational modeling address challenges in predicting this compound’s environmental interactions (e.g., adsorption on indoor surfaces)?

- Methodological Answer : Use density functional theory (DFT) to model adsorption energies on common surfaces (e.g., silica or cellulose). Pair with MD simulations to study long-term stability and desorption kinetics under varying humidity/temperature. Validate with microspectroscopic imaging (e.g., AFM-IR) to correlate simulated and experimental adsorption patterns .

Q. What methodologies identify and quantify degradation byproducts of this compound under oxidative conditions?

- Methodological Answer : Accelerated oxidation studies using O₃ or UV/H₂O₂ systems, followed by LC-QTOF-MS for non-targeted screening of byproducts. Fragment ion analysis and isotopic labeling distinguish degradation pathways (e.g., tert-butyl group cleavage vs. cyclohexane ring oxidation). Kinetic modeling (e.g., pseudo-first-order rate constants) quantifies degradation efficiency .

Q. How do steric effects from the tert-butyl group influence reaction kinetics in catalytic systems?

- Methodological Answer : Compare turnover frequencies (TOF) in hydrogenation or isomerization reactions using catalysts with varying pore sizes (e.g., microporous vs. mesoporous zeolites). Steric hindrance is quantified via competitive inhibition experiments with bulkier substrates. Transition-state modeling (e.g., Eyring equation) links steric parameters to activation energies .

Q. What strategies ensure reproducibility in synthesizing and testing this compound across different laboratories?

- Methodological Answer : Develop a standardized protocol with detailed metrics (e.g., solvent purity ≥99.9%, inert atmosphere O₂ levels <1 ppm). Use interlaboratory studies (ILS) to assess variability in characterization data (e.g., NMR chemical shifts ±0.05 ppm). Implement open-access databases for raw spectral and kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.